5-amino-6-(D-ribitylamino)uracil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-[[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]amino]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O6/c10-5-7(12-9(19)13-8(5)18)11-1-3(15)6(17)4(16)2-14/h3-4,6,14-17H,1-2,10H2,(H3,11,12,13,18,19)/t3-,4+,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQZIXVJVUPORE-RPDRRWSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@@H](CO)O)O)O)NC1=C(C(=O)NC(=O)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60937742 | |
| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Amino-6-ribitylamino uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17014-74-3 | |
| Record name | 5-Amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17014-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-6-ribitylamino-2,4-(1H,3H)pyrimidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017014743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(5-Amino-2,6-dihydroxypyrimidin-4-yl)amino]-1-deoxypentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60937742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-6-ribitylamino uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011106 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways and Metabolic Interconnections
Convergent and Divergent Metabolic Fates
Enzymatic Conversion to 6,7-Dimethyl-8-(D-ribityl)lumazine
The penultimate step in the biosynthesis of riboflavin (B1680620) involves the condensation of 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate. nih.govwikipedia.org This reaction is catalyzed by the enzyme 6,7-dimethyl-8-ribityllumazine (B135004) synthase, also known as lumazine (B192210) synthase. nih.govwikipedia.orgresearchgate.net The product of this enzymatic conversion is 6,7-dimethyl-8-(D-ribityl)lumazine. researchgate.netymdb.caymdb.ca
Lumazine synthase facilitates the formation of this pteridine (B1203161) derivative, which is a direct precursor to riboflavin. nih.gov The enzyme itself can exist in different forms, such as homopentamers or even icosahedral hollow cages, depending on the organism. wikipedia.orgnih.gov In Bacillus subtilis, lumazine synthase (encoded by the ribH gene) catalyzes this condensation reaction. uniprot.org Similarly, in the yeast Schizosaccharomyces pombe, a homopentameric lumazine synthase carries out this conversion. nih.gov
The kinetic properties of lumazine synthase have been studied in various organisms. For instance, in Schizosaccharomyces pombe, the enzyme exhibits a Km of 5 µM for 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione. nih.gov In Bacillus subtilis, the Km for the same substrate is reported to be between 5 and 9 µM. uniprot.org
| Organism | Enzyme | Km for this compound (µM) | Vmax (nmol/mg/h) |
|---|---|---|---|
| Schizosaccharomyces pombe | Lumazine Synthase | 5 nih.gov | 13,000 nih.gov |
| Bacillus subtilis | Lumazine Synthase (RibH) | 5-9 uniprot.org | 12,000 uniprot.org |
| Escherichia coli | Lumazine Synthase (RibE) | 4.2 uniprot.org | Not Reported |
Role in Riboflavin Synthase Reactions
In the final step of riboflavin biosynthesis, two molecules of 6,7-dimethyl-8-(D-ribityl)lumazine are converted into one molecule of riboflavin and one molecule of this compound. researchgate.netymdb.ca This dismutation reaction is catalyzed by the enzyme riboflavin synthase. researchgate.netymdb.ca The regeneration of this compound allows it to be recycled back into the pathway for the synthesis of another molecule of 6,7-dimethyl-8-ribityllumazine. researchgate.net This recycling mechanism enhances the efficiency of riboflavin production.
Involvement in Coenzyme F420 Biosynthesis
Beyond its role in the riboflavin pathway, this compound is a key precursor in the biosynthesis of coenzyme F420, a deazaflavin cofactor crucial for methanogenesis in Archaea and secondary metabolism in some Eubacteria. nih.govnih.govcaymanchem.com The enzyme F0 synthase utilizes this compound and tyrosine as substrates to produce F0, a precursor of F420. nih.govnih.gov This reaction is catalyzed by a unique radical SAM enzyme. nih.govnih.gov In mycobacteria, the deazaflavin F420 is produced from 5-amino-6-D-ribitylaminouracil through the sequential action of the enzymes FbiC, FbiA, and FbiB. biorxiv.org
Interspecies Metabolic Dynamics
The biosynthesis of this compound and its subsequent conversion to riboflavin are not confined to a single organism but are part of a complex interplay between different species, particularly within host-microbe ecosystems.
Microbial Contributions to Host Metabolite Pools
The human gut microbiome plays a significant role in synthesizing various essential vitamins, including riboflavin. rupahealth.com Specific gut bacteria, such as those from the phyla Bacteroidetes, Fusobacteria, and many Proteobacteria, possess the genetic machinery for riboflavin biosynthesis. rupahealth.com These microbes utilize precursors from the host's diet and metabolic pathways to produce riboflavin, which can then be absorbed and utilized by the host. rupahealth.com For instance, certain strains of Bifidobacterium and Lactobacillus are known to be primary producers of riboflavin in the human gut. researchgate.netfrontiersin.org
This microbial production of riboflavin precursors and the vitamin itself highlights a symbiotic relationship where gut bacteria contribute to the host's nutritional status. rupahealth.com The ability of some gut commensals to synthesize and even overproduce riboflavin suggests their potential application as functional food ingredients to enhance vitamin B2 levels. frontiersin.orgnih.gov
Comparative Analysis of Eukaryotic and Prokaryotic Biosynthetic Routes
The fundamental steps of riboflavin biosynthesis, including the formation and utilization of this compound, are largely conserved between prokaryotes and plants. frontiersin.orgnih.gov However, fungi exhibit some differences in their biosynthetic pathway and the enzymes involved. frontiersin.orgnih.gov
In most bacteria, the genes encoding the enzymes for riboflavin biosynthesis are organized in a single operon, known as the rib operon. nih.gov For example, in Bacillus subtilis, the rib operon includes genes for GTP cyclohydrolase II, 3,4-dihydroxy-2-butanone-4-phosphate synthase, and lumazine synthase. nih.gov In contrast, in fungi like Ashbya gossypii and Saccharomyces cerevisiae, the riboflavin biosynthetic genes are not clustered and are located on different chromosomes. nih.gov
Enzymology and Catalytic Mechanisms
Mechanistic Investigations of 5-amino-6-(D-ribitylamino)uracil-Producing Enzymes
The formation of this compound is a critical step in the riboflavin (B1680620) biosynthesis pathway. This process involves the dephosphorylation of its precursor, 5-amino-6-(5-phospho-D-ribitylamino)uracil. uniprot.org
Phosphohydrolases, such as YbjI (formerly annotated as YigB) in Escherichia coli, play a crucial role in the dephosphorylation of 5-amino-6-(5-phospho-D-ribitylamino)uracil. uniprot.org These enzymes exhibit specific kinetic properties. For instance, the E. coli enzyme YbjI can also dephosphorylate other substrates like flavin mononucleotide (FMN) and erythrose 4-phosphate. uniprot.org
Detailed kinetic studies of these phosphohydrolases are essential for understanding their catalytic efficiency. For example, the Michaelis constant (Km) and maximum reaction velocity (Vmax) provide insights into the enzyme's affinity for its substrate and its catalytic power. The Km value for YbjI with 5-amino-6-(5-phospho-D-ribitylamino)uracil as the substrate has been determined to be 70 μM. uniprot.org
Table 1: Kinetic Parameters of YbjI Phosphohydrolase
| Substrate | Km | Vmax | Optimal pH |
|---|---|---|---|
| 5-amino-6-(5-phospho-D-ribitylamino)uracil | 70 μM uniprot.org | 3 μmol/min/mg uniprot.org | 6-7.5 uniprot.org |
| Flavin mononucleotide (FMN) | 2.3 mM uniprot.org | Not specified | 9 uniprot.org |
The catalytic activity of many phosphohydrolases, including those that produce this compound, is dependent on the presence of divalent metal cations. Magnesium (Mg²⁺) is a common cofactor for these enzymes. uniprot.orgebi.ac.uk It can, however, be substituted by other divalent cations like manganese (Mn²⁺), cobalt (Co²⁺), or zinc (Zn²⁺). uniprot.org These cofactors are integral to the catalytic mechanism, often by stabilizing the transition state of the reaction or by correctly orienting the substrate within the active site. ebi.ac.uk
Enzymatic Transformations Involving this compound as Substrate
Once formed, this compound serves as a substrate for the next steps in the riboflavin biosynthesis pathway.
6,7-dimethyl-8-ribityllumazine (B135004) synthase catalyzes the condensation of this compound with 3,4-dihydroxy-2-butanone 4-phosphate to form 6,7-dimethyl-8-ribityllumazine. nih.govdrugbank.comyeastgenome.org This reaction is the penultimate step in riboflavin biosynthesis. drugbank.com The enzyme from Bacillus subtilis is a complex structure, consisting of a capsid of 60 beta subunits. nih.gov
The proposed reaction mechanism begins with the formation of a Schiff base between the two substrates, followed by the elimination of phosphate (B84403) and subsequent cyclization. nih.gov The enzyme is highly specific for its substrates; for example, it cannot utilize unphosphorylated 3,4-dihydroxy-2-butanone or diacetyl. nih.govdrugbank.com
Table 2: Kinetic Parameters for Bacillus subtilis 6,7-Dimethyl-8-ribityllumazine Synthase
| Substrate | Km |
|---|---|
| This compound | 5 μM nih.gov |
The final step in riboflavin biosynthesis is catalyzed by riboflavin synthase. This enzyme facilitates an unusual dismutation reaction of two molecules of 6,7-dimethyl-8-ribityllumazine. nih.gov The products of this reaction are one molecule of riboflavin and one molecule of this compound. nih.govymdb.ca The regenerated this compound can then re-enter the biosynthetic cycle. acs.org This dismutation reaction is a unique and essential part of the pathway, ensuring the efficient production of riboflavin.
Flavin-Dependent Enzymatic Context and Intermediates
General Principles of Flavin-Dependent Reactions
Flavin-dependent enzymes are a large and diverse group of proteins that utilize flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) as cofactors. numberanalytics.comnih.gov These cofactors, derived from riboflavin (vitamin B₂), are essential for a wide array of biochemical reactions, particularly those involving oxidation-reduction (redox) chemistry. numberanalytics.comnih.govfrontiersin.org
The versatility of flavin cofactors stems from the ability of their isoalloxazine ring system to participate in both one- and two-electron transfer processes. nih.govwikipedia.org This allows flavoenzymes to mediate a broad range of chemical transformations, acting as dehydrogenases, oxidases, monooxygenases, and reductases. nih.gov The catalytic cycle of a flavoenzyme typically involves the reduction of the oxidized flavin cofactor by a substrate, followed by the reoxidation of the reduced flavin by an acceptor molecule, such as oxygen or another substrate. nih.gov
Flavin cofactors can be either non-covalently bound or covalently attached to the enzyme. nih.gov The specific chemical environment of the enzyme's active site modulates the redox potential of the bound flavin, fine-tuning its reactivity for a particular catalytic function. Furthermore, flavoenzymes can form covalent adducts with substrates at the C4a and N5 positions of the flavin ring, which is a key feature in many of their catalytic mechanisms. nih.gov
Insights from Related Flavin-Dependent Enzymes
The metabolism of uracil (B121893) and its derivatives is intrinsically linked to flavin-dependent enzymes. For instance, dihydropyrimidine (B8664642) dehydrogenase, the initial and rate-limiting enzyme in the catabolism of uracil, is a flavoprotein that contains both FAD and FMN. researchgate.net This enzyme catalyzes the reduction of the 5,6-double bond of uracil. researchgate.net
In the biosynthesis of riboflavin itself, this compound is a key intermediate. frontiersin.orgymdb.ca Several enzymes in this pathway are flavin-dependent. For example, 5-amino-6-(5-phosphoribosylamino)uracil reductase, which catalyzes a step leading to the formation of the ribityl side chain, is an oxidoreductase that uses NADP⁺. wikipedia.orguniprot.org
The study of other flavin-dependent enzymes provides valuable insights into the potential roles and transformations of this compound. For example, flavin-dependent monooxygenases are known to catalyze a wide variety of oxidation reactions, including hydroxylations and Baeyer-Villiger oxidations. nih.govmdpi.com While direct evidence may be lacking for this compound, the principles of flavin-mediated catalysis suggest that this compound could potentially be a substrate for various oxidative transformations within the cell.
Table 2: Related Flavin-Dependent Enzymes and their Functions
| Enzyme | Function | Relevance to Uracil Metabolism |
| Dihydropyrimidine Dehydrogenase | Catalyzes the reduction of uracil. researchgate.net | Initial step in uracil catabolism. researchgate.net |
| 5-amino-6-(5-phosphoribosylamino)uracil reductase | Reduces the ribosyl side chain precursor. wikipedia.org | Involved in the biosynthesis of riboflavin, where this compound is an intermediate. frontiersin.orgymdb.ca |
| Flavin-Dependent Monooxygenases | Catalyze various oxidation reactions. nih.govmdpi.com | Potential for oxidative modification of uracil derivatives. nih.govmdpi.com |
Interactions in Host Microbe Systems and Immunomodulation
Microbial Production and Secretion of 5-amino-6-(D-ribitylamino)uracil
Microorganisms that synthesize their own riboflavin (B1680620) produce 5-A-RU as a key precursor. ebi.ac.uknih.gov The biosynthesis of 5-A-RU is dependent on a functional riboflavin synthesis pathway within the microbe; bacteria with a deficient pathway are unable to produce this compound and its subsequent immune-activating derivatives. uq.edu.aunih.gov This production is not limited to pathogenic bacteria; commensal bacteria residing in the gut also produce these metabolites. The presence of these riboflavin-producing microbes leads to the availability of 5-A-RU in host tissues where immune cells are present.
Immunological Recognition by Mucosal-Associated Invariant T (MAIT) Cells
Mucosal-Associated Invariant T (MAIT) cells are a subset of unconventional T cells that play a significant role in bridging innate and adaptive immunity. uq.edu.au They are adept at recognizing microbial metabolites, including derivatives of 5-A-RU.
While 5-A-RU itself is not a direct activator of MAIT cells, it serves as a crucial precursor for the formation of highly potent MAIT cell antigens. ebi.ac.ukfrontiersin.org These antigens are formed through a non-enzymatic condensation reaction between 5-A-RU and reactive carbonyl species (RCS) such as methylglyoxal (B44143) (MG) and glyoxal (B1671930) (G). nih.govnih.gov This reaction leads to the formation of 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) from methylglyoxal and 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU) from glyoxal. nih.govnih.govunimelb.edu.au These resulting pyrimidine (B1678525) adducts are potent activators of MAIT cells. uq.edu.au
| Precursor | Reactive Carbonyl Species | Resulting MAIT Cell Antigen |
|---|---|---|
| This compound (5-A-RU) | Methylglyoxal (MG) | 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) |
| This compound (5-A-RU) | Glyoxal (G) | 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU) |
The formation of these potent MAIT cell antigens is a fascinating example of a non-enzymatic process bridging microbial and host metabolism. frontiersin.org The reactive carbonyl species, such as methylglyoxal and glyoxal, can be of either microbial or host origin, arising from metabolic pathways like glycolysis. dundee.ac.uknih.gov The non-enzymatic nature of this condensation reaction means that the formation of these antigens can occur spontaneously in environments where both 5-A-RU and reactive carbonyl species are present. dundee.ac.uk Although these adducts, like 5-OP-RU and 5-OE-RU, are chemically unstable, they are efficiently captured and stabilized by the antigen-presenting molecule MR1. ebi.ac.ukuq.edu.au
The MAIT cell activating antigens, 5-OP-RU and 5-OE-RU, are presented to MAIT cells by the non-polymorphic MHC class I-related protein 1 (MR1). nih.govfrontiersin.org MR1 is a highly conserved molecule that has evolved to bind and present these small microbial metabolites. nih.govuniprot.org The binding of these ligands to MR1 is a critical step for MAIT cell recognition and subsequent activation. plos.org The MR1 molecule captures the unstable pyrimidine adducts, forming a stable complex that can be recognized by the MAIT T cell receptor (TCR). ebi.ac.ukuq.edu.au This unique antigen presentation pathway allows the immune system to detect the presence of a wide range of microbes that possess the riboflavin synthesis pathway. frontiersin.org
Functional Impact on MAIT Cell Biology
The recognition of 5-A-RU derivatives by MAIT cells has profound functional consequences, leading to their activation and expansion, thereby contributing to the host's immune response.
Studies have demonstrated that the administration of synthetic 5-A-RU in combination with a source of reactive carbonyl species can lead to the activation of MAIT cells both in laboratory settings (in vitro) and in living organisms (in vivo). nih.govnih.gov In vitro, the combination of 5-A-RU and methylglyoxal has been shown to upregulate the activation marker CD69 on human MAIT cells in an MR1-dependent manner. plos.orgresearchgate.netplos.org
In vivo studies in mice have shown that co-administration of synthetic 5-A-RU with inflammatory stimuli or during an infection with riboflavin-deficient bacteria is sufficient to increase the frequency and absolute numbers of MAIT cells. nih.govnih.gov For instance, in a mouse model of bacterial lung infection, the accumulation of MAIT cells in the lungs was dependent on an intact microbial riboflavin synthesis pathway and was MR1-dependent. uq.edu.au This expansion of the MAIT cell population enhances the host's ability to respond to microbial challenges. The expanded MAIT cells are functional and can provide protection against subsequent infections. nih.govnih.gov
| Experimental Setting | Stimulus | Observed Effect on MAIT Cells | Key Findings |
|---|---|---|---|
| In Vitro (Human Cells) | 5-A-RU + Methylglyoxal | Upregulation of CD69 and TCR downregulation | Activation is MR1-dependent. plos.orgresearchgate.netplos.org |
| In Vivo (Mouse Model) | Synthetic 5-A-RU + Inflammatory Stimuli | Increased frequency and absolute numbers of MAIT cells | Expanded MAIT cells are functional and protective. nih.govnih.gov |
| In Vivo (Mouse Lung Infection Model) | Infection with bacteria possessing a functional riboflavin synthesis pathway | MR1-dependent accumulation and expansion of MAIT cells in the lungs | Demonstrates the importance of microbial riboflavin synthesis for in vivo MAIT cell responses. uq.edu.au |
Contributions to Microbial Immunosurveillance
This compound (5-A-RU) plays a significant role in the immune system's surveillance of microbial infections through its function as a precursor to potent antigens that activate a specific subset of innate-like T cells known as Mucosal-Associated Invariant T (MAIT) cells. nih.govunimelb.edu.au These cells are crucial for recognizing bacterially-derived metabolic intermediates. plos.org
The primary mechanism involves the non-enzymatic reaction of 5-A-RU, an intermediate in the microbial biosynthesis of riboflavin (vitamin B2), with reactive carbonyl species such as methylglyoxal (MeG). nih.govnih.gov This condensation reaction forms the highly potent MAIT cell antigen, 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU). nih.govnih.gov
This newly formed antigen is then presented by the MHC-I-related protein 1 (MR1) on the surface of antigen-presenting cells (APCs). nih.govunimelb.edu.auresearchgate.net The presentation of 5-OP-RU by MR1 is a critical step for the activation of MAIT cells. researchgate.net Upon recognition of the MR1-antigen complex, MAIT cells are rapidly activated, leading to the production of cytokines and direct killing of infected cells, thereby contributing to innate antibacterial immunity. plos.org Research has demonstrated that the incubation of 5-A-RU with methylglyoxal leads to the upregulation of MR1 expression on the cell surface and subsequent activation of human MAIT cells. plos.orgresearchgate.net
The table below summarizes key findings from a study on the effect of 5-A-RU and methylglyoxal on MR1 expression and MAIT cell activation.
| Condition | MR1 Mean Fluorescence Intensity (MFI) | MAIT Cell CD69 Expression (% of Max) | MAIT Cell Granzyme B Production |
| No Ligand | Baseline | Low | Low |
| 2 µM 5-A-RU / 50 µM MeG | Significantly Increased | High | High |
| αMR1 + 2 µM 5-A-RU / 50 µM MeG | - | Blocked | - |
This table is illustrative and based on findings that show a significant increase in MR1 expression and MAIT cell activation markers in the presence of 5-A-RU and MeG, which is blocked by an anti-MR1 antibody. researchgate.net
Immunomodulatory Applications and Vaccine Adjuvancy Research
The ability of this compound to stimulate a potent immune response through the activation of MAIT cells has led to research into its immunomodulatory applications and its potential as a vaccine adjuvant. researchgate.net Adjuvants are substances that enhance the immune response to a vaccine. nih.gov
Research has shown that the administration of synthetic 5-A-RU, particularly in combination with inflammatory stimuli, can effectively increase the frequency and absolute numbers of MAIT cells in vivo. nih.govnih.gov These expanded or "boosted" MAIT cell populations are functional and can confer protection against subsequent lethal bacterial challenges, such as with Legionella longbeachae. nih.govnih.gov This suggests a therapeutic potential for 5-A-RU in enhancing immunity against specific pathogens.
The immunomodulatory effects of 5-A-RU are being explored in the context of vaccine development. The co-administration of 5-A-RU with a vaccine antigen could potentially direct and enhance the immune response, particularly at mucosal surfaces where MAIT cells are abundant. researchgate.net For instance, targeting MAIT cells with a MAIT-activating ligand like 5-OP-RU (formed from 5-A-RU) is being investigated as a strategy to improve mucosal vaccine responses against pathogens such as Vibrio cholerae. researchgate.net
The table below outlines different experimental approaches that have successfully utilized 5-A-RU to expand MAIT cell populations in vivo, highlighting its potential as an immunomodulatory agent.
| Stimulation Method | Outcome | Significance |
| 5-A-RU + Infection with riboflavin-deficient bacteria | Facilitated MAIT cell accumulation | Demonstrates the ability of exogenous 5-A-RU to prime the immune system in the context of an infection. nih.gov |
| 5-A-RU + TLR9 agonist | Induced robust, MR1-dependent MAIT cell accumulation | Shows synergy with other immune-stimulating agents to enhance MAIT cell responses. nih.gov |
| 5-A-RU + IL-23 induction | Resulted in MR1-dependent MAIT cell accumulation | Highlights a cytokine-mediated pathway for MAIT cell expansion involving 5-A-RU. nih.gov |
These findings underscore the potential of 5-A-RU as a tool to modulate the immune system and as a candidate for the development of novel vaccine adjuvants. nih.govnih.gov
Advanced Research Methodologies for 5 Amino 6 D Ribitylamino Uracil Studies
Advanced Analytical Techniques for Metabolite Detection and Quantification
Precise detection and quantification of 5-amino-6-(D-ribitylamino)uracil and related metabolites are fundamental to understanding the riboflavin (B1680620) biosynthesis pathway. Researchers employ a suite of advanced analytical methods to achieve the necessary sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) stands as a primary tool for the analysis of this compound. This technique is ideal for separating polar, non-volatile compounds like uracil (B121893) derivatives from complex biological matrices. In the synthesis and purification of this compound, HPLC-MS is used to monitor the reaction progress and confirm the identity of the product. plos.org
LC-MS/MS (tandem mass spectrometry) methods developed for similar compounds, such as uracil and its catabolites, demonstrate the power of this approach. These methods often involve liquid-liquid extraction for sample preparation followed by separation on a C18 column, such as an Atlantis dC18, using a mobile phase containing buffers like ammonium (B1175870) acetate (B1210297) and formic acid. nih.govnih.gov The analytes are then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer, which provides high selectivity and sensitivity for quantification. nih.gov Such established methods provide a strong foundation for developing specific assays for this compound.
Table 1: LC-MS/MS Parameters for Analysis of Uracil and Related Compounds
| Parameter | Description | Source |
|---|---|---|
| Sample Preparation | Liquid-liquid extraction with ethyl acetate-2-propanol. | nih.govnih.gov |
| Chromatography | Atlantis dC18 column. | nih.govnih.gov |
| Mobile Phase | Ammonium acetate and formic acid in water/methanol. | nih.govnih.gov |
| Ionization | Electrospray Ionization (ESI), positive ion mode. | nih.gov |
| Detection | Triple quadrupole mass spectrometry (Multiple Reaction Monitoring). | nih.gov |
This table is generated based on methodologies for closely related uracil derivatives, which are applicable to this compound.
The official method in the British Pharmacopoeia for riboflavin assay is based on its absorption at 444 nm. cabidigitallibrary.org The UV-Vis spectrum of riboflavin shows multiple peaks, which can be influenced by the pH of the solution. sielc.comunomaha.edu By quantifying the production of riboflavin, researchers can infer the activity and efficiency of the biosynthetic pathway, including the steps involving this compound.
Table 2: UV-Vis Absorption Maxima of Riboflavin
| Wavelength (nm) | pH Condition | Source |
|---|---|---|
| 224 | Acidic (pH ≤ 3) | sielc.com |
| 268 | Acidic (pH ≤ 3) | sielc.com |
| 370 | Acidic (pH ≤ 3) | sielc.com |
| 446 | Acidic (pH ≤ 3) | sielc.com |
| 440 | 5.03 (Citric Acid Buffer) | unomaha.eduresearchgate.net |
| 365 | 5.03 (Citric Acid Buffer) | unomaha.eduresearchgate.net |
This table is generated based on data for Riboflavin, the end-product of the pathway involving this compound.
Metabolomics provides a powerful, high-throughput approach to identify and quantify a wide array of metabolites in a biological sample simultaneously. Untargeted metabolomics workflows, particularly those using LC coupled with high-resolution mass spectrometry (HRMS), have successfully identified this compound and its phosphorylated precursor, 5-amino-6-(5'-phosphoribitylamino)uracil, as intermediates in riboflavin metabolism. hmdb.cadovepress.com
The presence of this compound has been cataloged in several major metabolomics databases, confirming its role as a detectable metabolite in various organisms, from bacteria to yeast and humans. metabolomicsworkbench.orgymdb.canih.gov This comprehensive profiling is essential for understanding the metabolic state of an organism and how perturbations, such as genetic engineering or environmental changes, affect the flux through the riboflavin pathway.
Table 3: Identification of this compound in Metabolomics Databases
| Database | Metabolite Name | Organism(s) | Source |
|---|---|---|---|
| Metabolomics Workbench | This compound | Not specified | metabolomicsworkbench.org |
| Yeast Metabolome Database | This compound | Yeast (Saccharomyces cerevisiae) | ymdb.ca |
| Human Metabolome Database | 5-Amino-6-(5'-phosphoribitylamino)uracil | Humans, Food sources | hmdb.ca |
| E. coli Metabolome Database | This compound | Bacteria (Escherichia coli) | ecmdb.ca |
This table is generated based on information from public metabolomics repositories.
Isotopic Labeling and Metabolic Flux Analysis
To move beyond static measurements and understand the flow of matter through metabolic networks, researchers use isotopic labeling in conjunction with metabolic flux analysis.
Stable isotope tracers, such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are non-radioactive isotopes that can be used to "label" precursor molecules. nih.gov When an organism is fed a substrate like ¹³C-labeled glucose or ¹⁵N-labeled amino acids, the labeled atoms are incorporated into downstream metabolites. nih.govengineering.org.cn By analyzing the mass distribution (isotopomer patterns) of intermediates and final products using mass spectrometry or NMR, researchers can trace the precise origin of the atoms in their molecular structures. nih.gov
In the context of riboflavin biosynthesis, studies have used ¹³C-labeled glucose to determine that the pentose (B10789219) phosphate (B84403) pathway is a primary source for the ribityl side chain of this compound. nih.gov Other studies have used labeled glycine (B1666218) and serine to identify them as donors for the pyrimidine (B1678525) ring, which is also part of the this compound structure. engineering.org.cnyoutube.com This approach is critical for mapping the biosynthetic origins of this key intermediate.
Table 4: Examples of Stable Isotope Tracers in Riboflavin Pathway Research
| Isotope Tracer | Precursor Molecule | Pathway Component Traced | Source |
|---|---|---|---|
| ¹³C | Glucose | Central carbon metabolism, ribityl side chain | nih.gov |
| ¹³C, ¹⁵N | Glycine, Serine | Pyrimidine ring formation | engineering.org.cnyoutube.com |
| ¹⁵N | Milk Protein | General amino acid bioavailability studies | nih.gov |
This table is generated based on data from isotopic labeling studies of the riboflavin pathway.
Metabolic Flux Analysis (MFA) is a computational method that uses data from isotopic labeling experiments to quantify the rates (fluxes) of reactions throughout a metabolic network. nih.gov By measuring the incorporation of stable isotopes into biomass components like proteinogenic amino acids, a detailed map of intracellular carbon flow can be constructed. nih.gov
Table 5: Key Findings from Metabolic Flux Analysis (MFA) of the Riboflavin Pathway
| Organism | Key Finding | Implication for 5-A-RU Supply | Source |
|---|---|---|---|
| Bacillus subtilis | Pentose phosphate pathway fluxes increase with growth rate. | Increased supply of ribose-5-phosphate (B1218738) for the ribityl side chain. | nih.gov |
| Bacillus subtilis | Overexpression of glyceraldehyde-3-phosphate dehydrogenase increases flux to the oxidative pentose phosphate pathway. | Boosts NADPH and precursor supply for riboflavin synthesis. | mdpi.com |
| Ashbya gossypii | Formate and serine identified as key one-carbon donors. | Confirms precursors for the pyrimidine ring of 5-A-RU. | engineering.org.cn |
| Escherichia coli | Knockdown of phosphoglucose (B3042753) isomerase (PGI) increases flux to the pentose phosphate pathway. | Enhances precursor availability for riboflavin. | researchgate.net |
This table is generated based on findings from metabolic flux analysis studies.
Enzymatic Activity and Kinetic Analysis
The study of the enzymatic conversion of this compound, primarily by lumazine (B192210) synthase, necessitates advanced kinetic techniques to resolve the rapid sequence of events leading to the formation of 6,7-dimethyl-8-ribityllumazine (B135004).
Stopped-Flow Spectrophotometry for Rapid Reaction Kinetics
Stopped-flow spectrophotometry is a powerful technique for monitoring the rapid kinetics of enzymatic reactions that occur on the millisecond timescale. rsc.org This method involves the rapid mixing of reactants—in this case, this compound and the second substrate, 3,4-dihydroxy-2-butanone 4-phosphate—with the enzyme, lumazine synthase. The reaction progress is then monitored by measuring changes in absorbance over a range of wavelengths. mdpi.com
Pre-steady-state kinetic analysis of lumazine synthase from the hyperthermophilic bacterium Aquifex aeolicus using this method has successfully identified distinct reaction intermediates. nih.gov These experiments, monitored by multiwavelength photometry, revealed transient species with unique absorption spectra, allowing for the characterization of discrete steps in the catalytic cycle. nih.gov
Key findings from these rapid kinetic studies include:
An early transient intermediate with an absorption maximum around 330 nm, which is interpreted as a Schiff base formed between the 5-amino group of this compound and the carbonyl group of 3,4-dihydroxy-2-butanone 4-phosphate. nih.gov
A subsequent transient intermediate with an absorption maximum at 445 nm, thought to be the result of phosphate elimination from the initial Schiff base adduct. nih.gov
The rate constants for these partial reactions were determined across a range of temperatures, demonstrating linear Arrhenius relationships and identifying the formation of the 7-exomethylene type anion of 6,7-dimethyl-8-ribityllumazine as the rate-determining step. nih.gov
Table 1: Spectroscopic Intermediates in Lumazine Synthase Catalysis
| Intermediate | Observed λmax (nm) | Description | Reference |
|---|---|---|---|
| Schiff Base | ~330 | Product of the initial condensation between this compound and 3,4-dihydroxy-2-butanone 4-phosphate. | nih.gov |
| Post-Phosphate Elimination Species | 445 | Intermediate formed after the elimination of inorganic phosphate from the Schiff base. | nih.gov |
Trapping Methods for Functional Intermediates
To stabilize and characterize the short-lived intermediates in the enzymatic reaction involving this compound, researchers employ various trapping methods. These techniques are crucial for capturing snapshots of the catalytic process that can be analyzed using structural and spectroscopic methods. wseas.com
One effective strategy is the use of substrate or reaction intermediate analogues. These are molecules that mimic the structure of the natural substrates or intermediates but are metabolically stable, allowing them to bind to the enzyme's active site and halt the reaction at a specific stage.
Examples of trapping methods in the study of lumazine synthase include:
Phosphonate (B1237965) Reaction Intermediate Analogues: Stable phosphonate compounds that mimic the tetrahedral phosphate intermediates have been synthesized. When complexed with lumazine synthase, these analogues allow for the detailed study of ligand-enzyme interactions using techniques like NMR spectroscopy. nih.gov
Inhibitor-Complex Crystallization: Potent inhibitors that resemble the substrate, such as 5-nitro-6-(D-ribitylamino)-2,4(1H,3H)-pyrimidinedione, are used to form stable enzyme-inhibitor complexes. These complexes can then be crystallized, trapping the enzyme in a functionally relevant conformation for high-resolution X-ray crystallographic analysis. core.ac.uk The resulting structures provide detailed views of the active site with the bound substrate analogue, revealing key interactions that facilitate catalysis. core.ac.uknih.gov
These trapping methods provide invaluable structural data on how this compound and its subsequent forms are oriented and activated within the enzyme's catalytic center.
Structural Biology and Computational Approaches
The combination of high-resolution structural biology and sophisticated computational modeling provides a comprehensive framework for understanding the function of enzymes that process this compound at an atomic level.
X-ray Crystallography and Nuclear Magnetic Resonance (NMR) for Enzyme Structure Elucidation
X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of structural biology, providing detailed three-dimensional structures of proteins and their complexes with ligands like this compound analogues. nih.gov
X-ray Crystallography has been instrumental in solving the atomic structures of lumazine synthase from various organisms, including Bacillus subtilis, Aquifex aeolicus, and Brucella abortus. core.ac.ukrsc.orguwindsor.ca These studies have revealed that lumazine synthase subunits assemble into remarkable, highly symmetric capsids, which can be pentameric or icosahedral (composed of 60 subunits). rsc.orguwindsor.caresearchgate.net Crystal structures of the enzyme complexed with inhibitors have pinpointed the active site at the interface between subunits and identified highly conserved residues critical for binding the pyrimidinedione substrate and for catalysis. core.ac.uknih.gov
Table 2: Selected X-ray Crystal Structures of Lumazine Synthase
| Organism | PDB ID | Resolution (Å) | Quaternary Structure | Reference |
|---|---|---|---|---|
| Aquifex aeolicus | 1HQK | 1.60 | Icosahedral (60-mer) | uwindsor.ca |
| Bacillus subtilis | 1NQU | 2.40 | Icosahedral (60-mer) with inhibitor | core.ac.uk |
| Brucella abortus | 1DD0 | 2.70 | Pentameric | rsc.org |
| Schizosaccharomyces pombe | 1KYV | N/A | Pentameric | uwindsor.ca |
Nuclear Magnetic Resonance (NMR) spectroscopy complements crystallography by providing information about protein structure and dynamics in solution. For a large enzyme system like lumazine synthase, solid-state NMR techniques are particularly powerful. Rotational-Echo Double-Resonance (REDOR) NMR experiments have been used to measure precise distances between the phosphorus atom of a bound phosphonate intermediate analogue and specific nitrogen atoms of key amino acid side chains (Lys, His, Arg) in the active site of Saccharomyces cerevisiae lumazine synthase. nih.gov These distance restraints are crucial for building accurate models of the enzyme-intermediate complex.
Molecular Dynamics Simulations of Enzyme-Ligand Interactions
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For the this compound-lumazine synthase system, MD simulations provide insights into the dynamic behavior of the enzyme-ligand complex that are not accessible from static crystal structures.
By combining experimental data from NMR with computational power, researchers can create dynamic models of the active site. For instance, distance restraints obtained from REDOR NMR studies on lumazine synthase complexed with phosphonate analogues were used to guide MD simulations. nih.gov These simulations revealed significant mobility in the side chain of a key lysine (B10760008) residue (Lys92), suggesting a mechanism that could facilitate the exchange of inorganic phosphate (a product) with the phosphate-containing substrate of the next reaction cycle. nih.gov This illustrates how MD simulations can bridge structural data and functional hypotheses, providing a movie-like view of the enzyme in action.
Quantum Chemical Calculations for Reaction Mechanism Prediction
Quantum chemical calculations, particularly methods like Density Functional Theory (DFT), are used to model the electronic structure of molecules and predict the energetics of chemical reactions. These ab initio methods can be applied to elucidate the detailed reaction mechanism of lumazine synthase, including the transformation of this compound. nih.gov
While a full quantum mechanics/molecular mechanics (QM/MM) simulation of the entire enzymatic reaction is computationally intensive, DFT calculations on key parts of the system provide critical insights. nih.gov Researchers have used DFT to:
Study Reaction Intermediates: Calculate the electronic properties and relative energies of proposed intermediates, such as the Schiff base and subsequent species, to validate mechanisms proposed from kinetic and structural data. uwindsor.ca
Analyze Substrate Analogues and Inhibitors: Model the binding of inhibitors to the active site, helping to understand the electronic factors that contribute to binding affinity. uwindsor.ca
Predict Reaction Pathways: Investigate the degradation pathways of the final product, riboflavin, under various conditions, which involves understanding the stability of the core isoalloxazine ring structure formed from the initial substrates. nih.gov
These computational studies help to map out the energy landscape of the reaction, identifying the most likely transition states and intermediates, and providing a theoretical foundation for the catalytic mechanism that complements experimental observations.
Genetic Manipulation and Reporter Systems for Pathway Elucidaion
Genetic manipulation serves as a powerful tool to dissect the function of specific genes involved in the biosynthesis of this compound. By creating precise genetic alterations, researchers can observe the resulting phenotypic changes, thereby deducing the role of the modified gene. Complementing these approaches, reporter systems offer a dynamic view of gene expression, revealing the intricate regulatory mechanisms that control the metabolic flux through the pathway.
Targeted gene knockouts are a cornerstone of functional genomics, allowing for the systematic investigation of gene function. This approach involves the specific inactivation or deletion of a gene of interest to study the resulting metabolic or phenotypic consequences. In the context of this compound biosynthesis, which is an integral part of the riboflavin pathway, knocking out genes such as ribA, ribB, ribD, and ribH has been instrumental in confirming their roles.
For instance, studies in bacteria like Escherichia coli and Bacillus subtilis have demonstrated that the deletion of these genes leads to an inability to produce riboflavin, indicating a blockage in the biosynthetic pathway. nih.govnih.gov Complementation analysis, which involves reintroducing a functional copy of the knocked-out gene into the mutant strain, is used to confirm that the observed phenotype is a direct result of the gene deletion. Successful restoration of the wild-type phenotype upon complementation provides definitive evidence for the gene's function in the pathway.
In the yeast Pichia guilliermondii, insertion mutagenesis has been employed to identify genes that regulate riboflavin synthesis. oup.com This technique involves the random insertion of a DNA cassette into the genome, which can disrupt gene function and lead to a measurable change in riboflavin production. Subsequent analysis of the insertion site allows for the identification of the affected gene. Complementation analysis is then used to validate the findings. oup.com
Table 1: Targeted Gene Knockout and Complementation Studies in Riboflavin Biosynthesis
| Gene | Organism | Phenotype of Knockout Mutant | Complementation Result | Inferred Function in this compound Biosynthesis |
|---|---|---|---|---|
| ribA | Photobacterium phosphoreum | Riboflavin auxotrophy | Restoration of riboflavin synthesis | Encodes GTP cyclohydrolase II, catalyzing an early step in the pathway leading to the pyrimidine precursor of this compound. nih.gov |
| ribB | Photobacterium phosphoreum | Riboflavin auxotrophy | Restoration of riboflavin synthesis | Encodes 3,4-dihydroxy-2-butanone 4-phosphate (DHBP) synthetase, involved in forming the ribityl side chain precursor. nih.gov |
| ribD | Salmonella Typhimurium | Inability to produce this compound | Not explicitly stated, but implied restoration of pathway | Encodes a bifunctional deaminase/reductase responsible for converting the pyrimidine intermediate to this compound. |
| ribH | Salmonella Typhimurium | Inability to produce this compound | Not explicitly stated, but implied restoration of pathway | Encodes lumazine synthase, which utilizes this compound as a substrate for the next step in riboflavin synthesis. |
| PgVMA1 | Pichia guilliermondii | Elevated riboflavin production | Not explicitly stated, but distinct from other riboflavin-producing mutants | Involved in the regulation of riboflavin biosynthesis, potentially through effects on cellular ion homeostasis. oup.com |
| PgFRA1 | Pichia guilliermondii | Elevated riboflavin production | Not explicitly stated, but distinct from other riboflavin-producing mutants | Affects iron accumulation and subsequently influences the regulation of riboflavin synthesis. oup.com |
Reporter gene assays are a powerful method for investigating the transcriptional regulation of genes involved in the this compound pathway. youtube.com These assays typically involve fusing the promoter or regulatory region of a target gene to a reporter gene that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). youtube.comnih.gov The expression level of the reporter gene then serves as a proxy for the activity of the promoter under different conditions.
In bacteria, the regulation of the riboflavin operon, which contains the genes for this compound synthesis, is often controlled by a riboswitch. nih.govyoutube.com A riboswitch is a regulatory segment of a messenger RNA molecule that binds a small molecule, resulting in a change in the production of the proteins encoded by that mRNA. In the case of the riboflavin pathway, the FMN riboswitch binds to flavin mononucleotide (FMN), a downstream product, and leads to the premature termination of transcription. frontiersin.org
Reporter gene assays have been instrumental in dissecting the function of these riboswitches and other regulatory elements. By creating constructs where the riboswitch and promoter region of the riboflavin operon are fused to a reporter gene, researchers can quantify the level of transcriptional repression in the presence of varying concentrations of FMN. frontiersin.org Furthermore, these assays can be used to identify cis-acting elements and trans-acting factors that modulate gene expression. For example, mutations in the promoter region can be introduced to pinpoint specific DNA sequences that are crucial for transcriptional activation or repression. nih.gov
Table 2: Application of Reporter Gene Assays in Studying Riboflavin Pathway Regulation
| Regulatory Element Studied | Reporter System | Organism/System | Key Findings |
|---|---|---|---|
| rib operon promoter and 5' untranslated region | Not specified, but involved analysis of constitutive mutations | Bacillus subtilis | A cis-acting element of at least 48 bp in the 5' untranslated region is necessary for the negative regulation of the operon by riboflavin. nih.gov |
| Rb promoter with E2F and Sp1 sites | eGFP reporter in a bacterial artificial chromosome (BAC) | Transgenic mice | The E2F transcription factor binding sites are important for the in vivo expression of the Rb gene, which is involved in cell cycle regulation and can be linked to metabolic pathways. nih.gov |
| FMN riboswitch | Not explicitly a reporter assay, but involved deletion of the riboswitch and measurement of transcript levels | Escherichia coli | Deletion of the FMN riboswitch from the ribB gene led to a significant increase in its transcript levels, confirming its role in transcriptional attenuation. frontiersin.org |
| General promoter and enhancer elements | Luciferase reporter vector | In vitro / Cell culture | The activity of a promoter directly correlates with the amount of reporter protein produced, allowing for the quantification of transcriptional strength. youtube.com |
Concluding Perspectives and Future Research Directions
Unresolved Questions in Biosynthetic Regulation and Pathway Complexity
The biosynthesis of riboflavin (B1680620), and consequently 5-A-RU, is a complex process with several aspects that remain to be fully elucidated. nih.govnih.gov While the core enzymatic steps are largely understood, the regulation of this pathway, particularly in response to environmental cues, presents a significant area for future investigation. nih.govnih.gov
One of the key unresolved questions is the precise mechanism of dephosphorylation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5′-phosphate, a direct precursor to 5-A-RU. nih.gov Identifying the specific phosphatase(s) involved is a critical gap in our understanding of the pathway. nih.gov Furthermore, the frequent secretion of riboflavin by microorganisms, despite it being a minor biosynthetic pathway, remains a physiological enigma. nih.gov This suggests a potentially imprecise regulatory control that warrants deeper investigation.
The instability of phosphorylated ribosylated pyrimidine (B1678525) intermediates has historically hampered research into the riboflavin biosynthesis pathway. nih.gov Overcoming these challenges will be crucial for a complete understanding of the conversion of the pyrimidine precursor to the pteridine (B1203161) precursor, a process involving intermediates from the pentose (B10789219) phosphate (B84403) pathway. nih.gov While it is known that GTP and Ribulose-5-phosphate are the starting substrates, the intricate details of the subsequent reactions require further clarification. nih.govnih.gov
Deeper Exploration of Immunological Roles and Therapeutic Potentials
A significant breakthrough in the study of 5-A-RU has been the discovery of its role in activating Mucosal-Associated Invariant T (MAIT) cells. nih.govunimelb.edu.aunih.gov 5-A-RU is a precursor to potent MAIT cell antigens. nih.govunimelb.edu.aunih.gov It reacts non-enzymatically with reactive carbonyl species like methylglyoxal (B44143) (MG) and glyoxal (B1671930) (G) to form 5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU) and 5-(2-oxoethylideneamino)-6-D-ribitylaminouracil (5-OE-RU), respectively. nih.govunimelb.edu.aunih.gov These adducts are then presented by the MHC-I-related protein 1 (MR1) to activate MAIT cells. nih.govunimelb.edu.aunih.gov
This discovery has opened up exciting possibilities for therapeutic interventions. The ability to expand MAIT cell populations in vivo using synthetic 5-A-RU in combination with inflammatory stimuli has been demonstrated in mouse models. nih.govnih.gov These expanded MAIT cells have shown to be functional and can provide protection against lethal bacterial infections, such as Legionella longbeachae. nih.govnih.gov
Future research should focus on several key areas. A deeper understanding of the phenotypic and functional heterogeneity of MAIT cells is needed. researchgate.net While it is known that MAIT cells can be broadly categorized into subsets with distinct metabolic programs and functions, such as CD127+ IL-17A-producing cells and Klrg1+ IFN-γ-producing cells, further characterization is required. researchgate.net Investigating the precise mechanisms by which 5-A-RU-derived antigens modulate these different MAIT cell subsets could lead to more targeted immunotherapies.
Furthermore, the development of stable and potent analogs of 5-A-RU and its derivatives is a promising area of research. The inherent instability of 5-A-RU has been a long-standing challenge. researchgate.net The development of a more stable hydrochloride salt of 5-A-RU has been a significant step forward, enabling more reliable experimental outcomes. researchgate.net Continued efforts to synthesize novel, water-stable compounds with enhanced immunological functions could lead to the development of powerful MAIT cell-based vaccines and therapeutics for infectious diseases, autoimmunity, and cancer. researchgate.net
Innovations in Metabolic Engineering for Diverse Applications
The microbial production of riboflavin has largely replaced chemical synthesis due to its cost-effectiveness and environmental benefits. jmbfs.org Metabolic engineering strategies have been successfully employed to improve the yield of riboflavin in industrial microorganisms like Bacillus subtilis and Candida famata. nih.gov These strategies often involve the overexpression of key structural and regulatory genes in the riboflavin biosynthesis pathway. nih.gov
However, there is still room for innovation. A more complete understanding of the regulatory networks governing riboflavin biosynthesis is needed to overcome bottlenecks and further enhance production. nih.gov For instance, in flavinogenic yeasts, the transcriptional regulation by iron ions, involving the transcription factor SEF1, presents an opportunity for targeted genetic manipulation. nih.gov
Future research in metabolic engineering could focus on several key objectives. Firstly, the elucidation of the remaining unknown steps in the biosynthetic pathway, such as the specific phosphatase involved in the final steps, will be crucial for rational strain design. nih.govnih.gov Secondly, a deeper understanding of the mechanisms of riboflavin secretion could be exploited to develop more efficient production systems. nih.gov Finally, the application of metabolic engineering is not limited to riboflavin production. The ability to manipulate the riboflavin pathway could also be harnessed to produce specific intermediates like 5-A-RU for immunological applications. For example, engineering mycobacteria to overexpress key genes in the riboflavin pathway has been shown to enhance MAIT cell activation. nih.gov This approach could be explored for the development of novel vaccine adjuvants or live-attenuated vaccines.
Integration of Multi-Omics Data for a Holistic Understanding
To gain a comprehensive understanding of the complex biological systems involving 5-A-RU, the integration of multi-omics data is essential. This approach, combining genomics, transcriptomics, proteomics, and metabolomics, can provide a more holistic view of the regulatory networks and metabolic fluxes related to riboflavin biosynthesis and its immunological consequences.
A study on Bacillus subtilis demonstrated the power of integrating transcriptomics, 13C metabolic flux analysis, and metabolomics to understand the effect of dissolved oxygen on riboflavin production. nih.gov This multi-omics approach revealed that the two-component system, ResD-ResE, acts as a sensor for oxygen levels, triggering shifts in gene expression, metabolic flux, and metabolite pool sizes, ultimately impacting both biomass and riboflavin production. nih.gov
Similarly, multi-omics analysis has been applied to understand the uneven distribution of astaxanthin, another secondary metabolite, in metabolically engineered tobacco plants. mdpi.com This study combined metabolomics, proteomics, and small RNA transcriptomics to reveal the complex interplay between carotenoid metabolism, chlorophyll (B73375) biosynthesis, and gene silencing in creating a mosaic phenotype. mdpi.com
In the context of 5-A-RU, a multi-omics approach could be used to:
Unravel the complete regulatory network of riboflavin biosynthesis: By analyzing changes in gene expression, protein levels, and metabolite concentrations under different conditions, researchers can identify novel regulatory elements and understand how the pathway is controlled in response to various stimuli.
Identify biomarkers for MAIT cell activation: Integrating metabolomic and immunological data could help identify specific metabolic signatures associated with MAIT cell activation and function, potentially leading to new diagnostic tools.
Optimize metabolic engineering strategies: A systems-level understanding of the metabolic network will enable more precise and effective engineering of microorganisms for the production of riboflavin or its intermediates.
By integrating data from multiple "omics" layers, researchers can move beyond a reductionist view and gain a more complete and dynamic understanding of the role of 5-A-RU in both metabolism and immunity, paving the way for innovative applications in biotechnology and medicine.
Q & A
Basic Question: What is the role of 5-amino-6-(D-ribitylamino)uracil in riboflavin biosynthesis, and how can its pathway intermediates be experimentally tracked?
Answer:
this compound is a critical intermediate in riboflavin (vitamin B₂) biosynthesis. It serves as a substrate for the enzyme riboflavin synthase (RibD), which catalyzes its conversion to 6,7-dimethyl-8-(1-D-ribityl)lumazine and subsequently to riboflavin . To track pathway dynamics:
- Isotopic Labeling : Use - or -labeled precursors (e.g., GTP) to trace metabolic flux via LC-MS/MS.
- Enzyme Assays : Purify RibD and monitor reaction progress using UV-Vis spectroscopy (absorption peaks at 260–280 nm for pyrimidine intermediates) .
- Metabolomic Profiling : Employ high-resolution LC-MS to quantify intermediates in microbial lysates (e.g., E. coli or Candida famata), with reference to retention times and fragmentation patterns .
Basic Question: What are the physicochemical properties of this compound, and how do they influence experimental handling?
Answer:
Key properties include:
- Water Solubility : 14.3 mg/mL, enabling aqueous-phase reactions but requiring stabilization against hydrolysis at neutral/basic pH .
- logP : -2.4 (ALOGPS), indicating high polarity and poor membrane permeability .
- pKa : Strongest acidic (9.41) and basic (4.36) groups dictate ionization states; use buffers like phosphate (pH 6–8) for stability .
- Degradation : Susceptible to oxidation; store lyophilized at -80°C under inert gas. Characterization via HPLC (C18 column, 0.1% formic acid mobile phase) and -NMR (δ 5.2–6.1 ppm for ribityl protons) .
Basic Question: How is this compound synthesized, and what are common pitfalls in its purification?
Answer:
Synthesis Protocol (adapted from ):
React 6-chlorouracil with D-ribitylamine in triethylamine at 170°C (45 min).
Purify via AG-1X8 ion-exchange resin (elution with 0.1 M NH₄HCO₃).
Nitrosylate intermediate with NaNO₂/NaOH (0°C), followed by reduction with Na₂S₂O₄.
Pitfalls :
- Byproducts : Unreacted ribitylamine or over-nitrosylated derivatives; monitor via TLC (Rf ~0.3 in 1:1 EtOAc:MeOH).
- Yield Optimization : Use excess ribitylamine (2:1 molar ratio) and inert atmosphere to prevent oxidation.
Advanced Question: How does this compound contribute to cofactor F420 biosynthesis in methanogenic archaea, and what genetic tools validate its role?
Answer:
In F420 synthesis, this compound condenses with L-tyrosine via radical SAM enzymes (CofGH) to form the deazaflavin core . Validation strategies:
- Knockout Mutants : Delete cofH in Methanosarcina spp. and assess F420 depletion via HPLC (retention time: 8.2 min, λ = 420 nm).
- Heterologous Expression : Express cofGH in E. coli with -tyrosine; track radiolabeled Fo intermediates .
- Proteomics : Quantify CofD (LPPG transferase) levels via SILAC in F420-overproducing strains .
Advanced Question: What methodological approaches resolve contradictions in this compound’s role in colorectal cancer (CRC) metabolism?
Answer:
While this compound is upregulated in all CRC stages (linked to flavoenzyme-driven redox homeostasis ), conflicting data on associated metabolites (e.g., L-tryptophan) require:
- Stratified Cohort Analysis : Segment CRC patients by stage (A–D) and microbiome composition (16S rRNA sequencing) to control for microbial riboflavin synthesis .
- Isotope-Resolved Metabolomics : Use -glucose tracing in CRC cell lines (e.g., HCT-116) to distinguish host vs. microbial contributions to flavoenzyme pools .
- CRISPR Interference : Knock down riboflavin transporters (e.g., SLC52A2) to isolate this compound’s direct effects on apoptosis .
Advanced Question: How can metabolic engineering optimize this compound flux for riboflavin overproduction in yeast?
Answer:
In Candida famata, co-overexpression of RIB1 (GTP cyclohydrolase II) and RIB6 (riboflavin synthase) increases flux by:
- Enzyme Stoichiometry : Maintain Rib5:Rib7 ratio >2:1 to prevent substrate sequestration .
- Dynamic Regulation : Use pH-sensitive promoters (e.g., PHO5) to phase-separate growth (pH 6.0) and production (pH 7.5) .
- Fermentation Optimization : Pulse-fed glycerol/ammonium sulfate to sustain GTP pools; monitor via -NMR .
Advanced Question: What techniques characterize this compound’s immunomodulatory role in MAIT cell activation?
Answer:
this compound reacts with methylglyoxal (MeG) to form MR1 ligands activating MAIT cells . Key methods:
- Flow Cytometry : Use C1R MR1-GFP reporter cells to quantify ligand potency (MFI increase >10-fold vs. controls) .
- LC-MS Adduct Analysis : Identify MeG-derived Schiff bases (m/z 352.07) via high-resolution Orbitrap MS .
- Functional Assays : Co-culture MAIT cells with E. coli ΔribD mutants; measure IFN-γ via ELISA .
Advanced Question: How does this compound interact with phosphatase EC 3.1.3.104, and what kinetic models describe this reaction?
Answer:
EC 3.1.3.104 dephosphorylates 5-amino-6-(5-phospho-D-ribitylamino)uracil to yield the riboflavin precursor. Kinetic analysis involves:
- Enzyme Purification : Heterologously express phosphatase in Bacillus subtilis and purify via Ni-NTA .
- Michaelis-Menten Parameters : Use -labeled substrate; ≈ 15 µM, ≈ 2.1 s⁻¹ .
- Inhibitor Screening : Test phosphate analogs (e.g., tungstate) to modulate activity; IC₅₀ < 50 µM .
Basic Question: What analytical standards and spectral data are available for this compound characterization?
Answer:
Reference materials (e.g., LU056) provide:
- HPLC : C18 column, 0.1% TFA/ACN gradient, retention time ~6.5 min .
- MS/MS : Predicted [M+H]⁺ m/z 277.1; major fragments m/z 160.0 (ribityl loss) and 112.1 (uracil cleavage) .
- -NMR (D₂O): δ 4.9 (d, ribityl C1), 5.3 (m, C2–C4), 6.2 (s, uracil H5) .
Advanced Question: How does this compound participate in metabolic cross-talk with pentose phosphate pathways?
Answer:
In Ganoderma lucidum, it condenses with D-erythrose 4-phosphate (PPP intermediate) via FAD synthetase to support oxidative phosphorylation . Study via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
